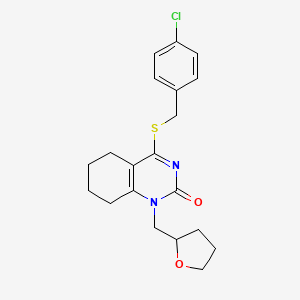
3-((3-cyanopyrazin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-cyanopyrazin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A belongs to the class of piperidine carboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
科学的研究の応用
1. Potential in Positive Inotropic Activity
A study by Liu et al. (2009) synthesized and evaluated a series of piperidine-4-carboxamides, including derivatives similar to the compound . These compounds showed promising results in increasing stroke volume in isolated rabbit-heart preparations, suggesting potential use in treating heart-related conditions (Liu et al., 2009).
2. Use in Anticancer Research
Jayarajan et al. (2019) conducted a study involving the synthesis of compounds with structural similarities, exploring their potential in anticancer activity. The findings indicated that these compounds could inhibit tubulin polymerization, a crucial process in cancer cell division, thereby suggesting a possible application in anticancer therapies (Jayarajan et al., 2019).
3. Applications in Tuberculosis Treatment
A study by Jeankumar et al. (2013) investigated thiazole-aminopiperidine hybrid analogues, including compounds with structural resemblance to the compound , for their effectiveness against Mycobacterium tuberculosis. The findings showed potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).
4. Exploration in Renin Inhibition
Research by Mori et al. (2013) on a series of piperidine-3-carboxamides, similar to the compound in focus, revealed significant renin inhibitory activity. This suggests potential applications in the treatment of hypertension and related cardiovascular diseases (Mori et al., 2013).
5. Neuroinflammation Imaging
Lee et al. (2022) developed a compound for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an important target in neuroinflammation. This research indicates the utility of such compounds in diagnosing and studying neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).
6. Anticholinesterase Activity
A study by Ghanei-Nasab et al. (2016) on coumarin-3-carboxamides bearing tryptamine moiety, which shares structural features with the compound , demonstrated significant activity against acetylcholinesterase (AChE). This points towards its potential use in treating neurodegenerative disorders like Alzheimer’s disease (Ghanei-Nasab et al., 2016).
特性
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-14-5-3-13(4-6-14)11-23-18(25)24-9-1-2-15(12-24)26-17-16(10-20)21-7-8-22-17/h3-8,15H,1-2,9,11-12H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYFROCREPGIAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)

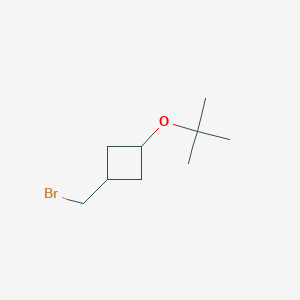
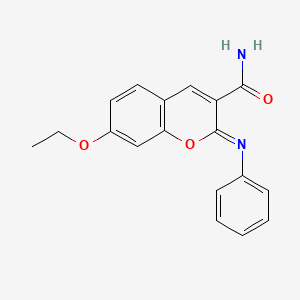


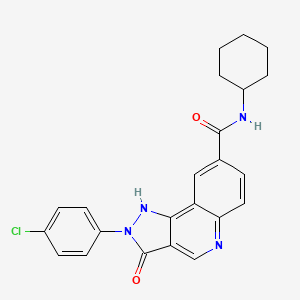

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2403855.png)
![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2403856.png)
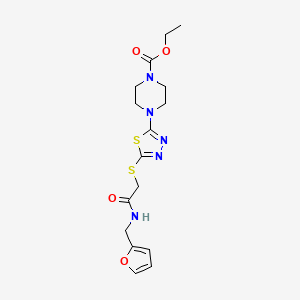
![2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2403859.png)
![tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2403860.png)
